
ATP Dipotassium Salt for Purinergic Signaling
Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Adenosine 5'-triphosphate (ATP)

dipotassium salt in the study of purinergic signaling. It is designed to be a comprehensive

resource for researchers, scientists, and professionals in drug development, offering detailed

information on the compound's properties, experimental applications, and the underlying

biological pathways.

Introduction to Purinergic Signaling and ATP
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides

and nucleosides, such as adenosine and ATP.[1][2] This signaling system is involved in a vast

array of physiological processes, including neurotransmission, inflammation, muscle

contraction, and cell proliferation.[3][4] ATP, well-known as the primary intracellular energy

currency, also acts as a key signaling molecule in the extracellular space upon its release from

cells.[5] Extracellular ATP activates two main families of purinergic receptors: the ionotropic

P2X receptors and the metabotropic G protein-coupled P2Y receptors.[6][7]

ATP dipotassium salt is a stable, water-soluble form of ATP that is commonly used in in vitro

and in vivo studies to elicit purinergic receptor activation. Its purity and stability in solution are

critical for obtaining reliable and reproducible experimental results.

Properties of ATP Dipotassium Salt
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A thorough understanding of the physicochemical properties of ATP dipotassium salt is

essential for its proper handling and use in experimental settings.

Property Value Reference

Chemical Formula C₁₀H₁₄K₂N₅O₁₃P₃ [2]

Molecular Weight
583.36 g/mol (anhydrous

basis)
[2]

CAS Number 42373-41-1 [2]

Appearance White to off-white powder [8]

Solubility Soluble in water (50 mg/mL) [2]

Storage Store at -20°C, desiccated [2][9]

Stability in Solution

Aqueous solutions are stable

for months when frozen at

-20°C. At neutral pH, ATP is

relatively stable; however, it

hydrolyzes more rapidly at

extreme pH values.[9][10][11]

Stock solutions should be

prepared fresh and aliquoted

to avoid repeated freeze-thaw

cycles.[12]

Purinergic Signaling Pathways
Extracellular ATP initiates signaling cascades through two distinct receptor families: P2X and

P2Y receptors.

P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that form trimers.[13] Upon binding ATP, these

channels open, allowing the influx of cations such as Na⁺ and Ca²⁺, and the efflux of K⁺,

leading to membrane depolarization and downstream signaling events.[1][6]
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P2X receptor signaling pathway.

P2Y Receptor Signaling
P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides

like ATP, trigger intracellular second messenger cascades.[1][6] These receptors are coupled to

various G proteins, primarily Gq/11 and Gi/o, leading to diverse cellular responses.[14]
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P2Y receptor signaling pathway.

Quantitative Data: Receptor Activation
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The potency of ATP dipotassium salt varies across different purinergic receptor subtypes. The

following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal

inhibitory concentration (IC₅₀) values for ATP at various human P2X and P2Y receptors.

Table 1: EC₅₀ Values of ATP for Human P2X Receptors

Receptor Subtype EC₅₀ (µM) Reference(s)

P2X1 0.56 - 0.70 [3]

P2X2 2 - 8 [3]

P2X3 0.5 - 1 [3]

P2X4 1 - 10 [3]

P2X5 0.44 - 10 [3]

P2X7 100 (rat) [3][6]

Table 2: EC₅₀/IC₅₀ Values of ATP for Human P2Y Receptors

Receptor Subtype
Agonist/Antagonist
Activity

EC₅₀/IC₅₀ (µM) Reference(s)

P2Y1 Agonist 1.5 [15]

P2Y2 Agonist 0.085 [15]

P2Y4 Antagonist - [16]

P2Y11 Agonist 17.3 [15]

P2Y12 Antagonist - [16]

P2Y13 Partial Agonist - [16]

Experimental Protocols
ATP dipotassium salt is a crucial reagent in a variety of assays designed to study purinergic

signaling. Below are detailed protocols for key experimental techniques.
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Experimental Workflow Overview
A typical workflow for studying purinergic signaling using ATP dipotassium salt involves

several key stages, from experimental design to data analysis.
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General experimental workflow.

Preparation of ATP Dipotassium Salt Stock Solution
Accurate and sterile preparation of the ATP solution is critical for experimental success.

Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the

desired amount of ATP dipotassium salt powder.

Dissolving: Dissolve the powder in a minimal volume of sterile, nuclease-free water or a

suitable buffer (e.g., PBS).[17]

pH Adjustment: The initial solution will be acidic. Adjust the pH to 7.2-7.4 using sterile NaOH.

[12][17] Monitor the pH carefully.

Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

[17]

Concentration Determination: For precise concentration, measure the absorbance of a

diluted aliquot at 259 nm (extinction coefficient ε = 15.4 mM⁻¹ cm⁻¹).[9]

Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at

-20°C or -80°C to minimize degradation from freeze-thaw cycles.[11]

Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to ATP

stimulation.

Cell Seeding: Seed cells expressing the purinergic receptors of interest onto 96-well black,

clear-bottom plates and culture to the desired confluency.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at

1-5 µM) and Pluronic F-127 (0.02-0.04%) in a suitable buffer (e.g., HBSS).[18]

Remove the culture medium and add the dye-loading solution to the cells.
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Incubate for 30-60 minutes at 37°C in the dark.[18]

Wash the cells twice with buffer to remove excess dye.

Baseline Measurement: Place the plate in a fluorescence microplate reader or a

fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence

for 1-2 minutes.

ATP Stimulation: Add a pre-determined concentration of ATP dipotassium salt solution to

the wells.

Data Acquisition: Immediately begin recording the fluorescence intensity over time.

Data Analysis:

Normalize the fluorescence signal (ΔF/F₀) by subtracting the baseline fluorescence (F₀)

from the measured fluorescence (F) and dividing by the baseline.[19]

Analyze parameters such as peak response, time to peak, and area under the curve.

Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure ion channel currents

activated by ATP.

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp

recording.

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an

appropriate intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10

HEPES, 1 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[20]

Recording Setup:

Place the coverslip in a recording chamber on an inverted microscope and perfuse with an

extracellular solution (e.g., HBSS).

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal).[20]
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Rupture the cell membrane to achieve the whole-cell configuration.

Data Acquisition:

Clamp the cell at a holding potential (e.g., -60 mV).

Apply ATP dipotassium salt solution via a rapid perfusion system.

Record the resulting transmembrane currents using an appropriate amplifier and data

acquisition software.

Data Analysis: Analyze the current traces for amplitude, kinetics of activation and

deactivation, and dose-response relationships.

Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for

a P2Y receptor, using a radiolabeled antagonist.

Membrane Preparation:

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

Centrifuge the homogenate to pellet the membranes.

Wash the membrane pellet and resuspend in a binding buffer.

Determine the protein concentration of the membrane preparation.

Assay Setup:

In a 96-well plate, add the membrane preparation, a constant concentration of a suitable

radioligand (e.g., [³H]antagonist), and varying concentrations of the unlabeled competitor

(e.g., ATP dipotassium salt).

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a

high concentration of an unlabeled agonist/antagonist).
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Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound

from free radioligand. Wash the filters with ice-cold wash buffer.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the competitor concentration and fit the data to a

one-site competition model to determine the IC₅₀ value.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion
ATP dipotassium salt is an indispensable tool for the investigation of purinergic signaling. Its

ability to potently and specifically activate P2X and P2Y receptors allows for the detailed

characterization of their function in a multitude of cellular processes. A clear understanding of

its properties, the signaling pathways it activates, and the appropriate experimental

methodologies are paramount for generating high-quality, reproducible data. This guide

provides a solid foundation for researchers to design and execute robust experiments in the

ever-expanding field of purinergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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